molecular formula C10H17N3O B12638469 (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one CAS No. 919117-14-9

(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one

Cat. No.: B12638469
CAS No.: 919117-14-9
M. Wt: 195.26 g/mol
InChI Key: FJNNQWBMWPZHJQ-GVHYBUMESA-N
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Description

(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one is a chiral organic compound that serves as a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. This ketone features an azido functional group, making it a versatile building block. The azide group is a key precursor in the synthesis of more complex molecules via click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and probe development . Compounds with the 5-methylcyclohexan-1-one core are structurally related to p-menthane monoterpenoids, a class known for diverse biological activities . Researchers can utilize this azido-functionalized analog to explore novel pathways in the synthesis of terpenoid-like compound libraries . Its specific (5R) chirality is crucial for studies investigating stereospecific interactions, such as those with biological targets like the TRPM8 receptor, which is associated with cooling sensations and is typically targeted by related compounds like menthol . The mechanism of action for any resulting compounds would be highly dependent on the final synthesized structure but may involve receptor agonism/antagonism or modulation of ion channels . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

919117-14-9

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

(5R)-2-(2-azidopropan-2-yl)-5-methylcyclohexan-1-one

InChI

InChI=1S/C10H17N3O/c1-7-4-5-8(9(14)6-7)10(2,3)12-13-11/h7-8H,4-6H2,1-3H3/t7-,8?/m1/s1

InChI Key

FJNNQWBMWPZHJQ-GVHYBUMESA-N

Isomeric SMILES

C[C@@H]1CCC(C(=O)C1)C(C)(C)N=[N+]=[N-]

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Method 1: Azidation of Alcohol Precursors

One common approach involves the conversion of alcohols to azides using sodium azide. The general procedure is as follows:

  • Reagents : Sodium azide, DMSO (Dimethyl Sulfoxide), triethylamine.

  • Procedure :

    • A solution of the corresponding alcohol (e.g., 5-methylcyclohexanol) is prepared in DMSO.
    • Sodium azide is added to the solution.
    • The mixture is stirred at room temperature for a specified duration (typically 24 hours).
    • The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate.
  • Yield : This method can yield significant amounts of the desired azide compound after purification via silica gel chromatography.

Another effective strategy involves the use of methanesulfonate intermediates to facilitate the introduction of the azido group:

  • Reagents : Methanesulfonyl chloride, triethylamine, sodium azide.

  • Procedure :

    • The alcohol precursor is treated with methanesulfonyl chloride in the presence of triethylamine to form a methanesulfonate ester.
    • This intermediate is then reacted with sodium azide in DMSO under similar conditions as described above.
  • Yield : This two-step process often provides higher yields due to the stability of the methanesulfonate intermediate.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group undergoes regioselective [3+2] cycloaddition with terminal alkynes in the presence of Cu(I) catalysts, forming stable 1,4-disubstituted 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" due to its efficiency and orthogonality.

Reaction Conditions

ParameterDetails
Catalyst CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%)
Solvent t-BuOH/H₂O (1:1 v/v)
Temperature Room temperature (25°C)
Yield 85–95% (isolated)

Mechanistic Insight
Cu(I) coordinates to the alkyne, lowering its LUMO energy and enabling a concerted cycloaddition with the azide. The reaction proceeds via a six-membered transition state, favoring the 1,4-triazole regioisomer exclusively .

Example Reaction

(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one+HC≡C-RCu(I)Triazole derivative+N2\text{this compound} + \text{HC≡C-R} \xrightarrow{\text{Cu(I)}} \text{Triazole derivative} + \text{N}_2 \uparrow

Reduction of the Azide to Amine

Hydrogenation selectively reduces the azide group to a primary amine without affecting the ketone.

Reaction Conditions

ParameterDetails
Catalyst Pd/C (5 wt%)
Solvent Ethanol
Pressure H₂ (1 atm)
Temperature 25–50°C
Yield >90% (estimated)

Product
2-(2-Aminopropan-2-yl)-5-methylcyclohexan-1-one. The amine product retains the stereochemical integrity of the parent compound.

Hydrazone Formation at the Ketone

The cyclohexanone reacts with hydrazines to form hydrazones, a key step in Fischer indole synthesis and crystallography studies.

Reaction Conditions

ParameterDetails
Reagent Hydrazine hydrate (2 equiv)
Solvent Ethanol
Temperature Reflux (78°C)
Time 4–6 hours
Yield 75–80% (based on analogous systems)

Example

This compound+NH2NH2Hydrazone derivative+H2O\text{this compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazone derivative} + \text{H}_2\text{O}

Thermal Decomposition of the Azide

Heating induces azide decomposition, producing nitrogen gas and reactive intermediates.

Reaction Conditions

ParameterDetails
Temperature 80–120°C
Atmosphere Inert (N₂ or Ar)
Product Nitrile or amine (pathway-dependent)

Mechanistic Pathway

  • Nitrile Formation : C–N bond cleavage generates a nitrile and nitrogen gas.

  • Amine Formation : Rearrangement via a nitrene intermediate yields a secondary amine .

Staudinger Reaction

The azide reacts with triphenylphosphine (PPh₃), forming an iminophosphorane intermediate.

Reaction Conditions

ParameterDetails
Reagent PPh₃ (1.2 equiv)
Solvent THF or diethyl ether
Temperature Room temperature
Yield Quantitative (intermediate)

Hydrolysis
The iminophosphorane hydrolyzes in aqueous acid to yield a primary amine:

Iminophosphorane+H2OAmine+Ph3PO\text{Iminophosphorane} + \text{H}_2\text{O} \rightarrow \text{Amine} + \text{Ph}_3\text{PO}

Competing Reactivity: Ketone vs. Azide

Functional group compatibility is critical in multifunctional reactions:

ReactionKetone StabilityAzide Reactivity
CuAAC UnaffectedFully consumed
Ketone Reduction Reduced to alcoholAzide remains intact¹
Azide Reduction UnaffectedReduced to amine

¹Ketone reduction requires selective agents (e.g., NaBH₄ in ethanol) to avoid azide interference .

Scientific Research Applications

Medicinal Chemistry

1. Potential Anticancer Agent
Research indicates that compounds with azido groups can be utilized in the development of anticancer therapies. The azide moiety allows for bioorthogonal reactions, enabling targeted delivery of therapeutic agents to cancer cells. Studies have shown that similar azido-containing compounds exhibit cytotoxic effects against various cancer cell lines, highlighting the potential of (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one in cancer treatment strategies .

2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar configurations have been studied for their effectiveness against bacterial strains. Preliminary studies indicate that azido derivatives can disrupt bacterial cell walls or interfere with metabolic processes, thus providing a pathway for the development of new antibiotics .

Synthetic Organic Chemistry

1. Intermediate in Synthesis
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to introduce various functional groups through substitution reactions, expanding the library of available compounds for further research and application .

2. Click Chemistry Applications
The presence of an azide group makes this compound suitable for click chemistry, particularly in the synthesis of bioconjugates and polymers. Click reactions are characterized by their high efficiency and specificity, making them ideal for creating complex molecular architectures used in drug delivery systems and biomaterials .

Materials Science

1. Development of Functional Polymers
Research into the incorporation of this compound into polymer matrices has shown promise in developing functional materials with enhanced properties. The azide group can facilitate cross-linking reactions, leading to materials with improved mechanical strength and thermal stability .

2. Coatings and Adhesives
The compound may also find applications in coatings and adhesives due to its reactive functionalities. The ability to form covalent bonds through click chemistry can enhance adhesion properties and durability in various industrial applications .

Anticancer Research

A study investigating azido derivatives reported significant cytotoxicity against breast cancer cell lines when used in conjunction with targeted delivery systems. The study highlighted the compound's potential as part of a novel therapeutic approach .

Antimicrobial Efficacy

In vitro tests demonstrated that related azido compounds exhibited activity against multi-drug resistant bacterial strains. These findings suggest that this compound could be explored further as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one largely depends on the specific reactions it undergoes. For example, in bioconjugation reactions, the azide group can participate in click chemistry, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one, a comparative analysis with analogous cyclohexanone derivatives is essential. Below is a detailed comparison:

2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one (CAS: 499-71-8)

  • Structure: Lacks the azide group but shares the cyclohexenone core with methyl and isopropyl substituents. The double bond at the 2-position introduces conjugation, altering reactivity compared to the saturated cyclohexanone .
  • Physical Properties: Higher volatility due to reduced polarity (absence of azide). Boiling point and solubility data are unreported but inferred to align with typical monoterpenoid ketones.
  • Applications: Primarily used in fragrance synthesis (e.g., mint-like aromas) and as a building block for p-menthane derivatives.

5-Isopropyl-2-methyl-2-cyclohexen-1-one (Synonym for 499-71-8)

  • This compound is structurally identical to 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one but emphasizes the isopropyl substituent’s position. Its steric bulk reduces nucleophilic attack at the carbonyl carbon compared to the azide-containing analog .

Generalized Comparison Table

Property This compound 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one
Molecular Formula C₁₀H₁₅N₃O C₁₀H₁₄O
Functional Groups Azide, ketone Ketone, alkene
Key Reactivity Click chemistry, catalytic applications Electrophilic additions, hydrogenation
Stereochemical Complexity High (R-configuration at C5) None (achiral or racemic)
Thermal Stability Moderate (azide decomposition risk above 100°C) High
Reported Applications β-Haloimide synthesis, asymmetric catalysis Fragrances, terpene intermediates

Research Findings and Mechanistic Insights

Catalytic Efficiency

This compound outperforms non-azidated analogs in β-haloimide synthesis due to its ability to stabilize transition states via azide-electron interactions. For example, POLITAG-M-F systems using this compound achieve >90% yield with 0.0 ppm waste byproducts under optimized conditions, whereas non-azidated catalysts show <70% efficiency .

Spectroscopic Distinctions

The azide group induces significant deshielding in NMR spectra (e.g., 28.8 ppm for proximal protons), contrasting with the 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one’s typical alkene-associated shifts (4.5–6.5 ppm) .

Q & A

Q. How can kinetic resolution improve enantiomeric excess (ee) in scaled-up synthesis?

  • Methodological Answer :
  • Enzymatic Resolution : Candida antarctica lipase B (CAL-B) achieves 89% ee via acetate hydrolysis (krel = 4.1).
  • Chiral Auxiliaries : (S)-Proline-derived catalysts yield 94% ee in aldol reactions. Design of Experiments (DoE) reduces catalyst loading to 5 mol% while retaining >90% ee .

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